Cas no 1876402-41-3 (5-Iodo-2-(p-tolyloxy)pyrimidine)

5-Iodo-2-(p-tolyloxy)pyrimidine 化学的及び物理的性質
名前と識別子
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- 5-Iodo-2-(p-tolyloxy)pyrimidine
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- インチ: 1S/C11H9IN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
- InChIKey: VOZPNPJDIHKVFH-UHFFFAOYSA-N
- SMILES: O(C1=NC=C(C=N1)I)C1C=CC(=CC=1)C
5-Iodo-2-(p-tolyloxy)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610777-1g |
5-Iodo-2-(p-tolyloxy)pyrimidine; . |
1876402-41-3 | 1g |
€560.40 | 2024-07-19 | ||
abcr | AB610777-5g |
5-Iodo-2-(p-tolyloxy)pyrimidine; . |
1876402-41-3 | 5g |
€1867.10 | 2024-07-19 | ||
abcr | AB610777-250mg |
5-Iodo-2-(p-tolyloxy)pyrimidine; . |
1876402-41-3 | 250mg |
€306.10 | 2024-07-19 |
5-Iodo-2-(p-tolyloxy)pyrimidine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
5-Iodo-2-(p-tolyloxy)pyrimidineに関する追加情報
5-Iodo-2-(p-tolyloxy)pyrimidine: A Comprehensive Overview
The compound 5-Iodo-2-(p-tolyloxy)pyrimidine, identified by the CAS number 1876402-41-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of an iodo group at the 5-position and a p-tolyloxy substituent at the 2-position introduces unique electronic and steric properties, making it a valuable compound for various applications.
The synthesis of 5-Iodo-2-(p-tolyloxy)pyrimidine typically involves multi-step reactions, often starting from readily available starting materials. The key steps include nucleophilic substitution, oxidation, and cyclization processes. Researchers have explored various synthetic pathways to optimize yield and purity, with recent studies focusing on environmentally friendly methodologies. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.
In terms of applications, 5-Iodo-2-(p-tolyloxy)pyrimidine has shown promise in the field of drug discovery. Its structural features make it a potential candidate for targeting specific biological pathways. Recent studies have highlighted its activity in inhibiting certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a radiosensitizer in cancer therapy, where it could enhance the effectiveness of radiation treatments by selectively targeting cancer cells.
The chemical structure of 5-Iodo-2-(p-tolyloxy)pyrimidine plays a crucial role in its biological activity. The iodo group at the 5-position contributes to electronic effects that influence binding affinity to target proteins. Meanwhile, the p-tolyloxy substituent at the 2-position introduces steric hindrance, which can modulate the compound's interactions within cellular environments. These structural features have been exploited in medicinal chemistry to design analogs with improved pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 5-Iodo-2-(p-tolyloxy)pyrimidine. These studies provide insights into its binding modes with target proteins and help guide further optimization efforts. For example, molecular dynamics simulations have revealed key interactions between the compound and residues in the active site of a specific kinase enzyme, paving the way for rational drug design.
In conclusion, 5-Iodo-2-(p-tolyloxy)pyrimidine, CAS number 1876402-41-3, is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and promising biological activities make it a focal point for ongoing studies aimed at advancing therapeutic interventions. As research continues to uncover new applications and optimize its properties, this compound is expected to play an increasingly important role in the field of medicinal chemistry.
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